molecular formula C9H6F3NO B8608756 4-Methyl-3-trifluoromethoxybenzonitrile

4-Methyl-3-trifluoromethoxybenzonitrile

Cat. No.: B8608756
M. Wt: 201.14 g/mol
InChI Key: XJFOZHCYFVILPI-UHFFFAOYSA-N
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Description

4-Methyl-3-trifluoromethoxybenzonitrile (IUPAC name: 3-(Trifluoromethoxy)-4-methylbenzonitrile) is a substituted benzonitrile derivative with a methyl (-CH₃) group at the para position and a trifluoromethoxy (-OCF₃) group at the meta position relative to the nitrile (-CN) functional group. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the trifluoromethoxy group and the steric effects of the methyl substituent, which can enhance metabolic stability and binding affinity in target molecules.

Molecular Formula: C₉H₆F₃NO Molecular Weight: 201.15 g/mol (calculated based on structural analogs). Key Features:

  • Nitrile group: Enhances polarity and participates in hydrogen bonding.
  • Trifluoromethoxy group: Improves lipophilicity and resistance to oxidative degradation.
  • Methyl group: Modulates steric hindrance and electronic effects.

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

4-methyl-3-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C9H6F3NO/c1-6-2-3-7(5-13)4-8(6)14-9(10,11)12/h2-4H,1H3

InChI Key

XJFOZHCYFVILPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)OC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 4-Methyl-3-trifluoromethoxybenzonitrile with structurally related benzonitrile derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -CN, -OCF₃ (meta), -CH₃ (para) C₉H₆F₃NO 201.15 Agrochemical intermediates
4-Methoxy-3-(trifluoromethyl)benzonitrile -CN, -CF₃ (meta), -OCH₃ (para) C₉H₆F₃NO 201.15 Pharmaceutical synthesis
3-Trifluoromethoxy-4-fluorobenzonitrile -CN, -OCF₃ (meta), -F (para) C₈H₃F₄NO 205.11 Liquid crystal precursors
4-(Trifluoromethoxy)benzonitrile -CN, -OCF₃ (para) C₈H₄F₃NO 187.12 Polymer additives

Notes:

  • Positional Isomerism : The placement of substituents significantly impacts reactivity. For example, 4-Methoxy-3-(trifluoromethyl)benzonitrile () has a methoxy (-OCH₃) group at the para position instead of methyl, which reduces steric hindrance but increases electron donation compared to -OCF₃.
  • Electronic Effects : Trifluoromethoxy (-OCF₃) is more electron-withdrawing than methoxy (-OCH₃), enhancing electrophilic substitution resistance.
  • Biological Activity: The compound in , which contains a thiazolidinone moiety, demonstrates how bulky substituents (e.g., fused heterocycles) can modulate biological target interactions.

Physicochemical and Reactivity Comparisons

  • Lipophilicity : The trifluoromethoxy group increases logP compared to methoxy analogs, improving membrane permeability.
  • Thermal Stability : Methyl-substituted derivatives exhibit higher melting points than fluoro-substituted analogs due to enhanced crystal packing.
  • Synthetic Utility : Nitriles with para-methyl groups are more resistant to nucleophilic attack than their meta-substituted counterparts, favoring their use in stable intermediates.

Discrepancies and Limitations

  • This highlights the criticality of substituent position and identity in comparisons.
  • Data Gaps: Limited experimental data (e.g., melting points, solubility) for the exact target compound necessitates reliance on analog extrapolation.

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